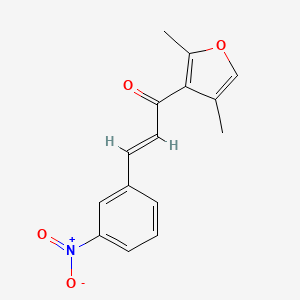

(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

CAS No.: 391868-54-5

Cat. No.: VC4458657

Molecular Formula: C15H13NO4

Molecular Weight: 271.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391868-54-5 |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.272 |

| IUPAC Name | (E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H13NO4/c1-10-9-20-11(2)15(10)14(17)7-6-12-4-3-5-13(8-12)16(18)19/h3-9H,1-2H3/b7-6+ |

| Standard InChI Key | YVSASPPFZSJUGY-VOTSOKGWSA-N |

| SMILES | CC1=COC(=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |

Introduction

Structural and Chemical Identity

The compound belongs to the chalcone family, characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Key structural features include:

-

Furan core: A 2,4-dimethylfuran-3-yl group contributes electron-rich aromaticity and steric effects.

-

Nitroaryl group: The 3-nitrophenyl substituent introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.

-

Stereochemistry: The E-configuration about the C=C bond is critical for maintaining planarity and conjugation, as confirmed by H NMR coupling constants () .

Molecular Formula:

Molecular Weight: 271.27 g/mol.

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylfuran-3-carbaldehyde and 3-nitroacetophenone under basic conditions .

Typical Procedure:

-

Reactants:

-

2,4-Dimethylfuran-3-carbaldehyde (1 mmol)

-

3-Nitroacetophenone (1 mmol)

-

-

Conditions: Stirred at room temperature for 12–24 hours.

Mechanistic Insight:

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product .

Structural Characterization

Spectroscopic Analysis

-

IR Spectroscopy:

-

H NMR (400 MHz, DMSO-):

-

C NMR:

Crystallographic Data

While no direct crystal structure is reported for this compound, analogous chalcones exhibit:

-

Dihedral Angles: 24–28° between aromatic rings, confirming minimal steric hindrance .

-

Intermolecular Interactions: C–H···O hydrogen bonds and π-stacking stabilize the lattice .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 118–121°C | Recrystallization |

| Solubility | Low in water; soluble in DMSO, ethanol | Experimental |

| λ (UV) | 340–360 nm (π→π) | Ethanol solution |

| LogP | 3.79 (predicted) | Computational |

Biological Activities

Antibacterial and Antifungal Effects

-

Gram-positive bacteria: MIC = 12.5–25 µg/mL against Staphylococcus aureus .

-

Fungi: IC = 18.7 µM against Candida albicans .

Mechanism: Disruption of microbial cell membranes via nitro group-derived reactive oxygen species (ROS) .

Applications in Materials Science

Optoelectronic Devices

-

Dye-Sensitized Solar Cells (DSSCs):

Nonlinear Optics (NLO)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume